molecular formula C8H5NO B1222142 Benzoyl cyanide CAS No. 613-90-1

Benzoyl cyanide

Cat. No. B1222142
CAS RN: 613-90-1
M. Wt: 131.13 g/mol
InChI Key: GJQBHOAJJGIPRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoyl cyanide has been utilized in a 'green' methodology for the efficient and selective benzoylation of nucleosides using an ionic liquid, presenting an environmentally friendly alternative to conventional methods (Prasad et al., 2005). Additionally, biosynthesis approaches have been explored, such as the hydrolysis of benzoyl cyanide to benzoylformic acid by a newly isolated Rhodococcus sp. in a toluene-water biphasic system, highlighting the potential of biocatalysis in chemical synthesis (Yucai He et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone, has been reported, providing insights into the structural aspects of benzoyl cyanide derivatives. These studies reveal the electronic structure and non-coplanarity of benzene rings within the compounds, contributing to the understanding of molecular interactions and stability (Joseph et al., 2004).

Chemical Reactions and Properties

Benzoyl cyanide participates in diverse chemical reactions, including its role in the synthesis of amino acids through addition to Schiff’s bases, demonstrating its versatility in organic synthesis (Harada & Okawara, 1973). Its reactivity has been exploited in the development of selective cyanide anion indicators through the benzil-cyanide reaction, indicating its specificity and utility in analytical applications (Cho et al., 2008).

Scientific Research Applications

Organic Chemistry

Benzoyl cyanide is used in the synthesis of structurally diverse products containing the nitrile function . It is used as a cyanation agent, which is a key building block in many pharmaceuticals and bioactive compounds . The cyanation reactions of alkynes were highlighted, where transition metal catalysed direct cyanation and hydrocyanation of alkynes gave alkynyl cyanides and alkenyl nitriles in good yields .

Biochemistry

Benzoyl cyanide undergoes hydrolysis by Rhodococcus sp. CCZU10-1 to form benzoylformic acid . This could be used to study the mechanism of reduction of benzoyl cyanide in acetonitrile, N,N-dimethylformamide and acetonitrile .

Agrochemicals

Although the source does not specifically mention Benzoyl cyanide, it mentions that nitriles, which Benzoyl cyanide is a type of, are widely used in the synthesis of pesticides, herbicides, and insecticides .

Pharmaceuticals

Benzoyl cyanide is a useful precursor to numerous pharmaceuticals . Examples include antiarrhythmics (e.g., disopyramide), antidepressants (e.g., Milnacipran & Lomevactone), antihistamines (e.g., levocabastine, Pheniramine & Azatadine), antitussives (e.g., isoaminile, oxeladin, butethamate, pentapiperide, and pentoxyverine), diuretics (e.g., triamterene), hypnotics (e.g., alonimid and phenobarbital), spasmolytics (e.g., pentapiperide and drofenine), stimulants (e.g., methylphenidate), and opioids (e.g., ethoheptazine, pethidine, and phenoperidine) .

Fragrances

Benzoyl cyanide is used in the perfume and fragrance industries . It serves as a starting material in the synthesis of fragrances such as phenethyl alcohol .

Fungicides

Benzoyl cyanide is used in the synthesis of fungicides, such as Fenapanil .

Solvent

Benzoyl cyanide is used as a solvent . It is a colorless or yellow oily liquid, with a characteristic almond-like odor .

Synthesis of Antibiotics

Benzoyl cyanide serves as an intermediate block in the synthesis of antibiotics . It promotes the creation of biologically active compounds .

Regioselective Benzoylation

Benzoyl cyanide is used in regioselective benzoylation . It selectively and preferentially benzoylates the hydroxyl groups over amino .

Synthesis of Biologically Active Compounds

Benzoyl cyanide serves as an intermediate block in the synthesis of biologically active compounds .

Safety And Hazards

Benzoyl cyanide is classified as Acute toxicity, Oral (Category 2), H300 . It is fatal if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

properties

IUPAC Name

benzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQBHOAJJGIPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060626
Record name Benzeneacetonitrile, .alpha.-oxo-
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzoyl cyanide

CAS RN

613-90-1
Record name Benzoyl cyanide
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Record name Phenylglyoxylonitrile
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Record name BENZOYL CYANIDE
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Record name Benzeneacetonitrile, .alpha.-oxo-
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Record name Benzeneacetonitrile, .alpha.-oxo-
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Record name Benzoyl cyanide
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Record name PHENYLGLYOXYLONITRILE
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Synthesis routes and methods I

Procedure details

140.5 grams (1.0 mole) of benzoyl chloride were dissolved in 600 ml of methylene chloride. This solution was treated simultaneously with 27 grams (1.0 mole) of hydrogen cyanide and 1.83 grams (0.014 mole) of N,N-dimethyl benzyl amine. Then within 20 minutes there were fed in 171 grams of a 29.8 percent aqueous sodium cyanide solution (1.04 moles of sodium cyanide). The temperature of the reaction mixture meanwhile and for a further 2 hours was held at 15 to 35° C. Then there were added 60 grams of water and the phases separated. After removal of the hydrogen cyanide and the methylene chloride there were obtained by distillation 136 grams of crude, 91 percent benzoyl cyanide. In fractional distillation there were obtained 122 grams of pure benzoyl cyanide. This corresponds to a yield of 93% base on the benzoyl chloride employed.
Quantity
140.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Two
Quantity
1.04 mol
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

72 g (0.5 mol) of sodium benzoate were mixed with 140.6 g (1 mol) of benzoyl chloride and 80 ml of tetramethylene-sulphone and 25 g (0.5 mol) of 98% pure sodium cyanide. After a stirring time of 20 minutes, an exothermic rise in the temperature to 85° C. was observed. It was now easier to stir the mixture. The subsequent reaction time was 2.5 hours at 150°-160° C. Working up gave the following yield: 65 g (99.3% of theory) of benzoyl cyanide; melting point 34° C.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
99.3%

Synthesis routes and methods IV

Procedure details

Process as claimed in claim 1 wherein benzoyl chloride is heated in the presence of hydrocyanic acid anhydrous pyridine and sodium cyanide, to form benzoyl cyanide.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Using apparatus and a procedure such as was used in Example 1, 140.5 grams (1.0 mole) of benzoyl chloride, 55.0 grams (1.1 moles) of sodium cyanide and 20.0 grams of copper filings were charged to a flask and heated under nitrogen, with stirring, to reflux temperature. The reaction mixture was maintained at a temperature ranging from 190° C. to 200° C. for about 4.5 hours. The reaction mixture was then cooled, diluted with 100 ml. toluene and suction filtered. The filtrate was then distilled to produce 75.0 grams (57.3% yield) of benzoyl cyanide having a boiling point of 48° C. at 0.01 mm. Hg. The distilled product became a semi-solid material at room temperature.
Quantity
140.5 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Yield
57.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoyl cyanide
Reactant of Route 2
Reactant of Route 2
Benzoyl cyanide
Reactant of Route 3
Benzoyl cyanide
Reactant of Route 4
Reactant of Route 4
Benzoyl cyanide
Reactant of Route 5
Benzoyl cyanide
Reactant of Route 6
Benzoyl cyanide

Citations

For This Compound
1,960
Citations
CS Marvel, NO Brace, FA Miller… - Journal of the American …, 1949 - ACS Publications
… While acetyl cyanideand benzoyl cyanide dimers are well … Since the formulafor benzoyl cyanide dimer seemed to be … a different type of structure for benzoyl cyanide dimer (Formula II). …
Number of citations: 43 pubs.acs.org
T Watahiki, S Ohba, T Oriyama - Organic Letters, 2003 - ACS Publications
… in a reaction mixture, benzoyl cyanide would be hydrolyzed and hydrocyanation would occur by hydrogen cyanide. The reaction of 3-phenylpropanal with benzoyl cyanide in DMSO−H …
Number of citations: 100 pubs.acs.org
AK Prasad, V Kumar, S Malhotra, VT Ravikumar… - Bioorganic & medicinal …, 2005 - Elsevier
… Recently, we have reported the use of benzoyl cyanide in pyridine as a mild benzoylating agent for the benzoylation of nucleosides. In most of the cases, the reaction was non-selective …
Number of citations: 57 www.sciencedirect.com
SS Duffey, MS Blum, HM Fales, SL Evans… - Journal of Chemical …, 1977 - Springer
… acid, mandelonitrile benzoate, and benzoyl cyanide. Benzoyl cyanide has not been found … For certain predators benzoyl cyanide in particular seems to possess anaesthetic properties…
Number of citations: 74 link.springer.com
TH Jones, WE Conner, J Meinwald, HE Eisner… - Journal of Chemical …, 1976 - Springer
… , mandelonitrile (I) and benzoyl cyanide (II), as well as two … Benzoyl cyanide has not been reported previously from any … showed a mass spectrum suggestive of benzoyl cyanide (II) [m/e …
Number of citations: 49 link.springer.com
WE Conner, TH Jones, T Eisner, J Meinwald - Experientia, 1977 - Springer
… to those of an independently prepared sample of benzoyl cyanide (mp 30-31 ~ Tile secretion … Benzoyl cyanide has not been previously isolated from either animals or plants. However, …
Number of citations: 26 link.springer.com
T Sasaki, T Yoshioka, Y Suzuki - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… It is surprising that there have been no reports on the preparation and reactions of benzoyl cyanide N-oxide (I) in contrast to abundant reports on benzonitrile oxide, though a-…
Number of citations: 38 www.journal.csj.jp
A Baeza, C Nájera, JM Sansano, JM Saá - Tetrahedron: Asymmetry, 2005 - Elsevier
The asymmetric cyanobenzoylation of aldehydes has been carried out for the first time, by reaction with benzoyl cyanide in a process catalysed by either (R)- or (S)-3,3′-bis(…
Number of citations: 59 www.sciencedirect.com
T Mukaiyaka, I Kuwajima, K Ohno - Bulletin of the Chemical Society of …, 1965 - journal.csj.jp
The reactions of various p-substituted benzoyl cyanides with trivalent phosphorus compounds have been studied. They react with triethyl phosphite to form 2 : 1 adducts which, upon …
Number of citations: 25 www.journal.csj.jp
T Li, T Li, Y Sun, Y Yang, P Lv, F Wang, H Lou… - Organic Chemistry …, 2021 - pubs.rsc.org
… In the past few decades, benzoyl cyanide (BzCN) has been used as an efficient acylation agent for partially protected carbohydrates. However, the role of the released cyanide anion in …
Number of citations: 5 pubs.rsc.org

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